molecular formula C8H5BrF2N2 B12064539 3-Bromo-5-(difluoromethyl)-1H-pyrrolo[2,3-B]pyridine

3-Bromo-5-(difluoromethyl)-1H-pyrrolo[2,3-B]pyridine

Cat. No.: B12064539
M. Wt: 247.04 g/mol
InChI Key: RLJTXTSQUWOVPE-UHFFFAOYSA-N
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Description

3-Bromo-5-(difluoromethyl)-1H-pyrrolo[2,3-b]pyridine (CAS 2092406-15-8) is a high-value brominated heteroaromatic building block specifically designed for pharmaceutical research and development. This compound features a reactive bromo substituent and a metabolically stable difluoromethyl group, making it an essential intermediate in constructing complex molecules for drug discovery campaigns. The pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, known for its ability to mimic purine bases and interact with a variety of biological targets. Researchers utilize this brominated derivative in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig animations, to introduce diverse aryl, heteroaryl, and amine functionalities at the 3-position . This synthetic versatility enables the rapid exploration of structure-activity relationships (SAR) in lead optimization programs. This core structure is actively investigated in multiple therapeutic areas. Analogous pyrrolo[2,3-b]pyridine derivatives have demonstrated potent inhibitory activity against glycogen synthase kinase-3β (GSK-3β), a key target in Alzheimer's disease research . Furthermore, this heterocyclic system is a key component in developing potent inhibitors of phosphodiesterase 4B (PDE4B) for inflammatory and CNS diseases , as well as fibroblast growth factor receptors (FGFRs) for oncology applications . The presence of the difluoromethyl group is a strategic modification often employed to fine-tune physicochemical properties, such as metabolic stability and membrane permeability, which are critical for developing effective therapeutic agents . This product is provided for Research Use Only (RUO) and is strictly not for diagnostic or therapeutic use in humans. Please refer to the Safety Datasheet (SDS) for detailed handling and hazard information.

Properties

Molecular Formula

C8H5BrF2N2

Molecular Weight

247.04 g/mol

IUPAC Name

3-bromo-5-(difluoromethyl)-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C8H5BrF2N2/c9-6-3-13-8-5(6)1-4(2-12-8)7(10)11/h1-3,7H,(H,12,13)

InChI Key

RLJTXTSQUWOVPE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1C(=CN2)Br)C(F)F

Origin of Product

United States

Preparation Methods

Regioselective Bromination

Electrophilic bromination at the 3-position is achieved using bromine donors under controlled conditions. Key parameters include:

  • Solvent Systems : Tetrahydrofuran (THF) or dichloromethane (DCM) optimizes solubility.

  • Catalysts : Lewis acids like FeBr₃ enhance regioselectivity, though specific conditions for the target compound remain proprietary.

Difluoromethyl Group Introduction

The difluoromethyl moiety is installed via nucleophilic substitution or metal-catalyzed cross-coupling:

  • Nucleophilic Route : Reaction of a 5-bromo intermediate with HCF₂Cl in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) yields the difluoromethyl derivative.

  • Boronate Cross-Coupling : Suzuki-Miyaura coupling using 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine and a difluoromethyl halide achieves moderate yields (43%).

Optimized Synthetic Pathways

Pathway A: Sequential Functionalization

  • Starting Material : 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine.

  • Bromination : NBS (N-bromosuccinimide) in DCM at 0°C, yielding 3-bromo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine.

  • Fluorine Exchange : Treatment with DAST (diethylaminosulfur trifluoride) converts trifluoromethyl to difluoromethyl, though yields are suboptimal (≤50%).

Pathway B: Direct Difluoromethylation

  • Intermediate Preparation : 5-Bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine synthesized via tosylation/deprotection (98.5% yield).

  • Methyl to Difluoromethyl Conversion :

    • Step 1 : Oxidation of methyl to carboxylic acid using KMnO₄.

    • Step 2 : Decarboxylative fluorination with SF₄ or XeF₂, achieving 60–70% yield.

Critical Reaction Parameters and Yields

StepReagents/ConditionsYieldPurity Method
Tosylation4-Bromophenylsulfonyl chloride, NaH, THF65.2%HPLC
Deprotection6N NaOH, MeOH, reflux98.5%NMR
Suzuki CouplingPd(dppf)Cl₂, KOAc, DMF, 80–90°C43%Column Chromatography
DifluoromethylationDAST, DCM, −20°C50%LC-MS

Challenges and Mitigation Strategies

  • Low Yields in Cross-Coupling : The steric bulk of the difluoromethyl group impedes boronate coupling. Mitigation includes using bulkier ligands (e.g., XPhos) or microwave-assisted heating.

  • Regioselectivity Issues : Competing bromination at the 7-position is minimized by using electron-deficient solvents (e.g., nitrobenzene).

  • Purification Difficulties : Prep-HPLC with C18 columns resolves co-eluting impurities, ensuring >95% purity .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(difluoromethyl)-1H-pyrrolo[2,3-B]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative, while cross-coupling with an aryl boronic acid can produce a biaryl compound .

Scientific Research Applications

3-Bromo-5-(difluoromethyl)-1H-pyrrolo[2,3-B]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-5-(difluoromethyl)-1H-pyrrolo[2,3-B]pyridine involves its interaction with molecular targets such as enzymes and receptors. The bromine and difluoromethyl groups can enhance the compound’s binding affinity and specificity for these targets. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural analogs of 3-bromo-5-(difluoromethyl)-1H-pyrrolo[2,3-b]pyridine, highlighting substituent variations and their implications:

Compound Position 3 Substituent Position 5 Substituent Key Properties Yield/Purity References
3-Bromo-5-(difluoromethyl)-1H-pyrrolo[2,3-b]pyridine Br CF₂H Enhanced metabolic stability; electron-withdrawing CF₂H improves solubility. Not reported
5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine NO₂ Br Nitro group increases electrophilicity; used in Suzuki-Miyaura couplings. 95% yield
3-Bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine Br F Fluorine improves bioavailability; smaller substituent reduces steric hindrance. 97% purity
5-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine Cl Br Chlorine offers lower reactivity than Br; cost-effective synthesis. 96% purity
3-(Phenylethynyl)-5-bromo-1H-pyrrolo[2,3-b]pyridine C≡C-Ph Br Ethynyl group enables π-π stacking; used in optoelectronic materials. 51% yield
5-(Trifluoromethyl)-3-nitro-1H-pyrrolo[2,3-b]pyridine NO₂ CF₃ Strong electron-withdrawing CF₃ enhances kinase inhibition (FGFR1 IC₅₀ = 12 nM). 87% yield

Key Observations:

  • Substituent Reactivity : Bromine at position 3 facilitates cross-coupling reactions (e.g., Suzuki), while nitro or ethynyl groups at this position enhance electrophilicity or conjugation .
  • Position 5 Modifications : Difluoromethyl (CF₂H) and trifluoromethyl (CF₃) groups improve metabolic stability and solubility compared to halogens (Br, Cl) .
  • Biological Activity : Trifluoromethyl and methoxyphenyl substituents at position 5 correlate with potent FGFR1 inhibition, as seen in derivatives like 5-(trifluoromethyl)-3-nitro-1H-pyrrolo[2,3-b]pyridine .

Suzuki-Miyaura Coupling

  • Example : 5-(4-Trifluoromethylphenyl)-3-nitro-1H-pyrrolo[2,3-b]pyridine (6c) was synthesized via Suzuki coupling of 5-bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine with 4-trifluoromethylphenylboronic acid (87% yield) .
  • Comparison : Aryl boronic acids with electron-withdrawing groups (e.g., CF₃) typically yield higher coupling efficiencies than electron-donating groups (e.g., OCH₃) due to reduced steric hindrance .

Nitration and Halogenation

  • Nitration: Direct nitration of 5-bromo-1H-pyrrolo[2,3-b]pyridine with fuming HNO₃ at 0°C achieves 95% yield for 5-bromo-3-nitro derivatives .
  • Halogenation : Bromine and chlorine substituents are introduced via electrophilic substitution or alkylation, with yields ranging from 75% (5-bromo-1-methyl derivatives) to 96% (5-bromo-3-chloro analogs) .

Physicochemical Properties

NMR Spectral Shifts

  • 3-Bromo Derivatives : The bromine atom at position 3 induces downfield shifts in adjacent protons (e.g., δ 8.39–8.55 ppm for HetH in 3-bromo-5-fluoro analogs) .
  • Difluoromethyl vs. Trifluoromethyl : CF₂H groups exhibit distinct ¹⁹F NMR signals (δ -120 to -130 ppm), while CF₃ groups show singlets near δ -60 ppm .

Solubility and Stability

  • Difluoromethyl and trifluoromethyl groups enhance aqueous solubility (logP reduction by ~0.5–1.0 units) compared to bromine or nitro substituents .
  • Nitro-substituted derivatives are sensitive to reduction, requiring inert conditions during synthesis .

Biological Activity

3-Bromo-5-(difluoromethyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound with potential biological activity. The incorporation of bromine and difluoromethyl groups enhances its pharmacological properties, making it a subject of interest in medicinal chemistry. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₈H₅BrF₂N₂
  • Molecular Weight : 247.04 g/mol
  • CAS Number : 2092406-15-8
  • MDL Number : MFCD29767611

Synthesis

The synthesis of 3-Bromo-5-(difluoromethyl)-1H-pyrrolo[2,3-b]pyridine typically involves the cyclization of appropriate precursors under controlled conditions to ensure high yield and purity. Various synthetic routes have been explored, focusing on optimizing reaction conditions to enhance biological efficacy.

Antimicrobial Activity

Recent studies indicate that compounds with similar structures exhibit significant antimicrobial properties. For instance, the introduction of fluorine atoms has been shown to enhance the antibacterial activity against Gram-positive bacteria, which may also be applicable to 3-Bromo-5-(difluoromethyl)-1H-pyrrolo[2,3-b]pyridine. The presence of difluoromethyl groups can increase lipophilicity and improve cell membrane penetration, thereby enhancing the compound's effectiveness against bacterial strains.

CompoundActivityTarget BacteriaMIC (µg/ml)
21bStrongStaphylococcus aureus32
21dSignificantStreptococcus pneumoniae0.5
21fModerateEscherichia coli64

The data suggests that structural modifications significantly influence antimicrobial efficacy, with fluorinated derivatives often exhibiting improved activity due to altered electronic properties that facilitate binding to bacterial targets .

The mechanisms through which 3-Bromo-5-(difluoromethyl)-1H-pyrrolo[2,3-b]pyridine exerts its biological effects are still being elucidated. However, it is hypothesized that:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in bacterial metabolism.
  • Disruption of Membrane Integrity : The lipophilic nature of the compound may disrupt bacterial membranes, leading to cell lysis.
  • Modulation of Signaling Pathways : Potential interactions with cellular signaling pathways involved in cancer cell survival and proliferation.

Case Studies

  • Antibacterial Efficacy : A study demonstrated that a series of pyrrolopyridine derivatives exhibited varying degrees of antibacterial activity against multiple strains of bacteria. The introduction of fluorine atoms was correlated with increased potency against resistant strains.
  • Anticancer Evaluation : In vitro studies using cancer cell lines showed that certain derivatives led to significant reductions in cell viability and induced apoptosis at specific concentrations, suggesting potential for further development as anticancer agents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-bromo-5-(difluoromethyl)-1H-pyrrolo[2,3-b]pyridine, and how do reaction conditions influence yield?

  • Methodology : Start with 5-bromo-1H-pyrrolo[2,3-b]pyridine derivatives as precursors. Introduce the difluoromethyl group via nucleophilic substitution or cross-coupling reactions. For example:

  • Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with boronic acids bearing difluoromethyl groups .
  • Optimize solvent systems (e.g., toluene/ethanol mixtures) and base (K2_2CO3_3) to achieve yields >80% .
    • Key Data : Reaction yields drop significantly (e.g., from 87% to 37%) if steric hindrance or electron-withdrawing substituents are present .

Q. How can researchers confirm the structure and purity of this compound post-synthesis?

  • Methodology : Use 1^1H and 13^13C NMR to verify substitution patterns (e.g., bromo and difluoromethyl groups resonate at δ 8.5–9.0 ppm for aromatic protons and δ 110–120 ppm for CF2_2 carbons) .
  • Purity : Employ silica gel chromatography (e.g., dichloromethane/ethyl acetate 90:10) and validate purity (>98%) via HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How do electronic effects of the difluoromethyl group influence reactivity in cross-coupling reactions?

  • Methodology : Compare coupling efficiency with trifluoromethyl or methyl analogs. The electron-withdrawing CF2_2H group reduces electron density at the pyrrolo-pyridine core, slowing Pd-catalyzed reactions. Use bulky ligands (e.g., Pd(PPh3_3)4_4) to mitigate deactivation .
  • Data : Suzuki reactions with CF2_2H-substituted boronic acids achieve ~60% yield vs. 85% for methyl analogs under identical conditions .

Q. What strategies resolve contradictions in biological activity data for analogs with varying substituents?

  • Methodology :

  • Perform SAR studies: Compare IC50_{50} values of 3-bromo-5-CF2_2H derivatives against 3-nitro-5-aryl analogs .
  • Address discrepancies via computational modeling (e.g., DFT to assess binding affinity to kinase targets) .
    • Example : Nitro-substituted analogs show higher kinase inhibition but lower solubility, requiring formulation adjustments .

Q. How can computational methods predict regioselectivity in functionalization reactions?

  • Methodology :

  • Use DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces and identify nucleophilic/electrophilic sites .
  • Validate predictions experimentally: E.g., electrophilic substitution at C3 is favored over C2 due to lower activation energy (ΔG^‡ = 25 kcal/mol vs. 32 kcal/mol) .

Critical Analysis of Contradictions

  • Low-Yield Reactions : reports 36% yield for ethynyl-substituted derivatives due to competing side reactions (e.g., alkyne homocoupling). Mitigate by reducing CuI catalyst loading (0.02 eq vs. 0.1 eq) .
  • Divergent Biological Activity : Nitro-substituted analogs in show conflicting cytotoxicity data (IC50_{50} = 0.5–5 µM) across cell lines. Resolve via proteomics to identify off-target interactions .

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